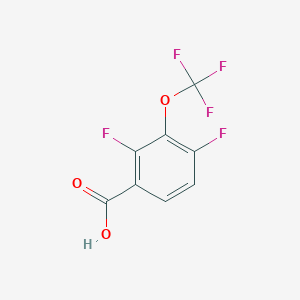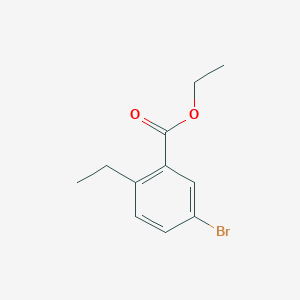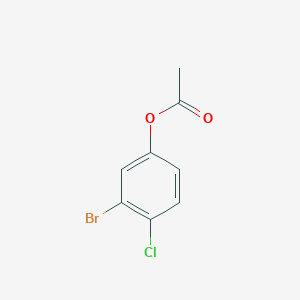
2,4-ジフルオロ-3-(トリフルオロメトキシ)安息香酸
概要
説明
2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group on the benzene ring, which significantly influences its chemical properties and reactivity.
科学的研究の応用
2,4-Difluoro-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the halogenation of a suitable benzene derivative followed by the introduction of the trifluoromethoxy group. The final step involves the oxidation of the intermediate to form the carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid to alcohols or aldehydes.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and borane (BH₃) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring catalysts like palladium or nickel.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Substituted benzene derivatives with various functional groups.
作用機序
The mechanism by which 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms and trifluoromethoxy group can enhance the compound's binding affinity and selectivity.
類似化合物との比較
2,4-Difluoro-3-(trifluoromethoxy)benzoic acid is unique due to its specific arrangement of fluorine atoms and the trifluoromethoxy group. Similar compounds include:
2,4-Difluorobenzoic acid: Lacks the trifluoromethoxy group.
3-(Trifluoromethoxy)benzoic acid: Lacks the fluorine atoms at the 2 and 4 positions.
2,4-Difluoro-3-(trifluoromethyl)benzoic acid: Has a trifluoromethyl group instead of a trifluoromethoxy group.
These compounds differ in their chemical properties and reactivity, making 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid distinct in its applications and behavior.
特性
IUPAC Name |
2,4-difluoro-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-4-2-1-3(7(14)15)5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZCSAWUPZMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661250 | |
| Record name | 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119454-13-5 | |
| Record name | 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500025.png)
![2-Chloro-2-[2-(3,4-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500027.png)








![[2-(2-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500045.png)
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500047.png)


